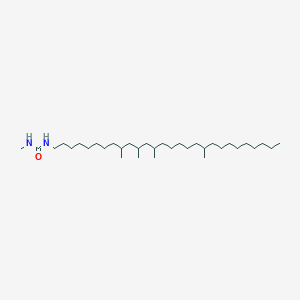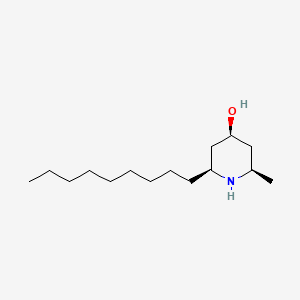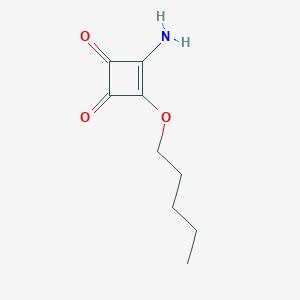![molecular formula C20H26OSi B14281175 tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane CAS No. 120727-59-5](/img/structure/B14281175.png)
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane is an organosilicon compound that features a tert-butyl group, dimethyl groups, and a phenoxy group with a phenylethenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane typically involves the reaction of a phenoxy compound with a silane reagent under specific conditions. One common method is the hydrosilylation reaction, where a phenoxy compound reacts with a silane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity. The product is then purified through distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Phenylethyl-substituted silanes.
Substitution: Various substituted phenoxy silanes.
科学研究应用
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules to enhance stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane involves its ability to form stable bonds with various substrates The silicon atom in the compound can form strong bonds with oxygen, carbon, and other elements, making it a versatile reagent in organic synthesis
相似化合物的比较
Similar Compounds
- tert-Butyl(dimethyl)silane
- Phenoxy(dimethyl)silane
- tert-Butyl(phenoxy)silane
Uniqueness
tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane is unique due to the presence of both tert-butyl and phenylethenyl groups, which provide distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that are not possible with simpler silanes.
属性
CAS 编号 |
120727-59-5 |
|---|---|
分子式 |
C20H26OSi |
分子量 |
310.5 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-[4-(1-phenylethenyl)phenoxy]silane |
InChI |
InChI=1S/C20H26OSi/c1-16(17-10-8-7-9-11-17)18-12-14-19(15-13-18)21-22(5,6)20(2,3)4/h7-15H,1H2,2-6H3 |
InChI 键 |
VMGRPSJZAQKKEJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


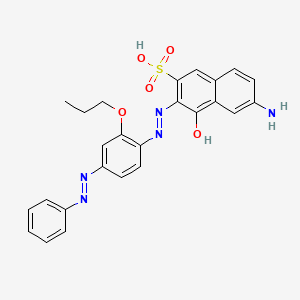
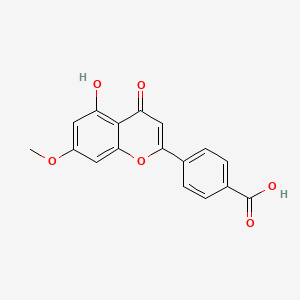
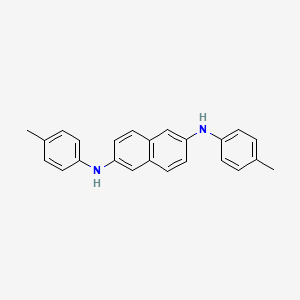
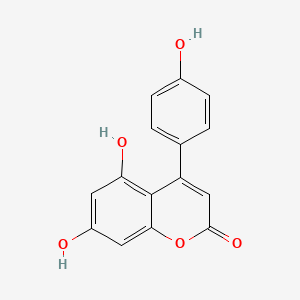
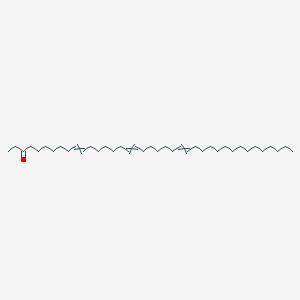

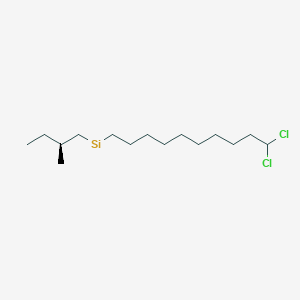
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)

